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Compound of Interest

DIVINYLTETRAMETHYLDISILAN
E

Cat. No.: B073463

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
divinyltetramethyldisilane, a key organosilicon compound. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of
divinyltetramethyldisilane. The following tables summarize the proton (*H), carbon-13 (*3C),
and silicon-29 (2°Si) NMR data.

1H NMR Data

The 'H NMR spectrum of divinyltetramethyldisilane exhibits characteristic signals for the
vinyl and methyl protons. The vinyl protons show a complex splitting pattern due to geminal,
cis, and trans couplings.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b073463?utm_src=pdf-interest
https://www.benchchem.com/product/b073463?utm_src=pdf-body
https://www.benchchem.com/product/b073463?utm_src=pdf-body
https://www.benchchem.com/product/b073463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

] Chemical Shift (d) o Coupling Constants
Assignment Multiplicity
ppm (J) Hz
Si-CHs 0.144 Singlet
) J(trans) = 20.3,
=CH2 (geminal) 5.726 Doublet of Doublets )
J(geminal) = 4.0
] J(cis) = 14.9,
=CHz2 (cis) 5.930 Doublet of Doublets ]
J(geminal) = 4.0
) J(trans) = 20.3, J(cis)
Si-CH= 6.116 Doublet of Doublets

=14.9

Note: Data obtained from a 400 MHz spectrum in CDCls.

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Assignment Chemical Shift () ppm
Si-CHs ~1.0

Si-CH=CH: ~132.0

Si-CH=CH: ~139.5

Note: Approximate chemical shifts are estimated from the provided spectrum as explicit values

were not available.

29Sj NMR Data

The 2°Si NMR chemical shift provides direct insight into the silicon environment. For
divinyltetramethyldisilane, the silicon atoms are chemically equivalent.

Assignment Chemical Shift (&) ppm

(CH2=CH)(CH3)2Si-O 3.1
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Note: The chemical shift is referenced relative to tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

The IR spectrum of divinyltetramethyldisilane displays characteristic absorption bands
corresponding to the vibrations of its functional groups.

Frequency (cm~1) Vibrational Mode Intensity
3050-3010 =C-H stretch Medium
2960-2900 C-H stretch (methyl) Strong
1600-1590 C=C stretch (vinyl) Medium
1410-1400 =C-H in-plane bend Medium
1260-1250 Si-CHs symmetric deformation Strong
1080-1040 Si-O-Si asymmetric stretch Very Strong
1010-960 =C-H out-of-plane bend Strong
840-790 Si-C stretch & CHs rock Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of divinyltetramethyldisilane results in a characteristic
fragmentation pattern that can be used for its identification.
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m/z Relative Intensity (%) Possible Fragment lon
171 100.0 [M - CHs]*

117 72.8 [M - Si(CH3)2CH=CH]*
143 23.2 [M - CHs - C2H2]*

59 22.9 [Si(CHs)2H]*

73 19.4 [Si(CH3)s]*

159 13.6 [M - C2Hs]*

119 13.0 [M - Si(CHs)2CHs]*

103 10.8 [Si(CH3)2(CH=CH2)]*
133 10.4 [M - Si(CHs)H2]*

145 9.0 [M - C2Hs]*

173 8.9 [M - CH]*

65 8.5 [Si(CHs)H2]*

78 8.2 [Si(CH3)s-H2]*

131 7.3 [M - Si(CHs)H]*

129 7.1 [M - Si(CHs)]*

144 7.0 [M - C2Ha4]*

85 6.9 [Si(CH3)2(CH=CH2)-Hz2]*

Note: M represents the molecular ion (CsH1s0Siz). Data obtained from a 75 eV electron
ionization source.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
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Sample Preparation:

o Asample of divinyltetramethyldisilane (approximately 0.05 mL) is dissolved in
approximately 0.5 mL of deuterated chloroform (CDCls) within a clean, dry vial.

e The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the
liquid height is sufficient to cover the detection coils of the spectrometer.

e The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

1H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment
e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

o Referencing: The residual solvent peak of CDCIs (& = 7.26 ppm) is used as an internal
reference.

13C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency)

Solvent: CDClI3

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024 or more, depending on concentration
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o Relaxation Delay: 2-5 seconds
o Referencing: The solvent peak of CDCIs (& = 77.16 ppm) is used as an internal reference.
29Si NMR Spectroscopy:

Instrument: NMR Spectrometer with a silicon-capable probe (e.g., operating at 79.5 MHz for
a 400 MHz *H instrument).

Solvent: CDCls
Temperature: 298 K

Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear
Overhauser Effect (NOE).

Number of Scans: A higher number of scans is typically required due to the low natural
abundance and low gyromagnetic ratio of 2°Si.

Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) is often necessary for
quantitative results, or a relaxation agent such as chromium(lll) acetylacetonate can be
added.

Referencing: An external standard of tetramethylsilane (TMS, & = 0 ppm) is used for
referencing.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

e The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a
suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, and a background spectrum of
the clean, empty crystal is recorded.

» Asmall drop of neat divinyltetramethyldisilane is placed onto the center of the ATR crystal,
ensuring complete coverage of the crystal surface.
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The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution
of 4 cm~1,

After the measurement, the sample is carefully wiped from the crystal surface, and the
crystal is cleaned again.

Mass Spectrometry (MS)

Electron lonization (El)-Mass Spectrometry:

A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is used for sample
introduction and analysis.

A dilute solution of divinyltetramethyldisilane in a volatile solvent (e.g., hexane or
dichloromethane) is prepared.

A small volume (e.g., 1 pL) of the solution is injected into the GC, where the compound is
vaporized and separated from the solvent on a capillary column (e.g., a non-polar column
like DB-1 or HP-5ms).

The eluting compound enters the mass spectrometer's ion source, which is operated in
electron ionization (El) mode.

The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV,
causing ionization and fragmentation.

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a
mass analyzer (e.g., a quadrupole).

A mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the

spectroscopic analysis of divinyltetramethyldisilane.
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Caption: General workflow for the spectroscopic analysis of divinyltetramethyldisilane.
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Caption: Proposed fragmentation pathway of divinyltetramethyldisilane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Divinyltetramethyldisilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073463#spectroscopic-data-of-
divinyltetramethyldisilane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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